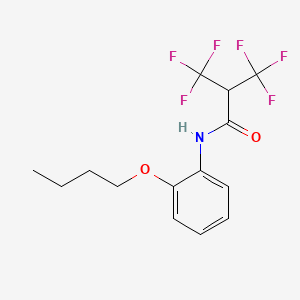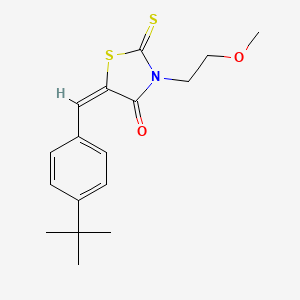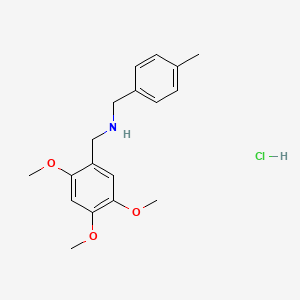![molecular formula C15H22N2O4S B5310656 N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, also known as CMS121, is a novel small molecule drug that has gained attention in the field of neuroscience research due to its potential therapeutic applications. CMS121 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a receptor by binding to a site distinct from the receptor's primary binding site.
Mechanism of Action
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is a PAM of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed throughout the brain. mGluR5 plays a key role in synaptic plasticity, learning, and memory. N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the receptor's primary binding site for glutamate. This results in an increase in the receptor's response to glutamate, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have other biochemical and physiological effects. In animal studies, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in lab experiments is its high potency and selectivity for mGluR5. This allows researchers to study the specific effects of mGluR5 activation without the confounding effects of other receptors. However, one limitation of using N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. One area of interest is the development of more potent and selective PAMs for mGluR5. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide and its mechanism of action.
Synthesis Methods
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide was first synthesized by a team of researchers at the University of California, Irvine in 2013. The synthesis method involves a multi-step process that begins with the reaction of 2-bromo-5-methoxybenzamide with cyclohexylmagnesium bromide to form the intermediate product, which is then reacted with methylamine and sulfuryl chloride to yield N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. The final product is then purified using column chromatography to obtain a high purity compound.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been primarily studied for its potential therapeutic applications in the treatment of cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to enhance cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer. Additionally, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-22(19,20)12-8-9-14(21-2)13(10-12)15(18)17-11-6-4-3-5-7-11/h8-11,16H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUVPEQYMJZSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)

![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)